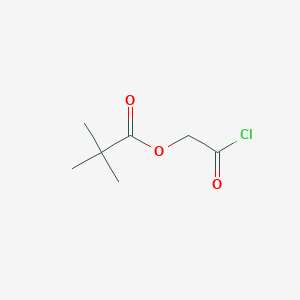
Melperone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melperone N-Oxide is a derivative of Melperone, an atypical antipsychotic of the butyrophenone chemical class. Melperone itself has been used in the treatment of sleep disorders, confusion, and psychomotor dysfunction, particularly in geriatric and psychiatric patients
Preparation Methods
Synthetic Routes and Reaction Conditions
Melperone N-Oxide can be synthesized through the oxidation of Melperone. One common method involves treating Melperone with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, characterized by a positive charge on the nitrogen atom and a negative charge on the oxygen atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using reagents such as sodium perborate in acetic acid. This method is effective for the oxidation of various nitrogen-containing compounds to their corresponding N-oxides .
Chemical Reactions Analysis
Types of Reactions
Melperone N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of the N-oxide itself is an oxidation reaction.
Reduction: N-oxides can be reduced back to their parent amines under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium perborate are commonly used oxidizing agents.
Reduction: Reducing agents such as zinc and acetic acid can be used to convert N-oxides back to amines.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield Melperone, while substitution reactions could produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Melperone N-Oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Studies have explored its potential effects on biological systems, particularly in relation to its parent compound, Melperone.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Melperone N-Oxide is related to its ability to interact with specific molecular targets. Like Melperone, it demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. This interaction helps to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Haloperidol N-Oxide: Another N-oxide derivative of a butyrophenone antipsychotic.
Pimozide N-Oxide: An N-oxide derivative of another antipsychotic compound.
Uniqueness
Melperone N-Oxide is unique due to its specific chemical structure and the particular therapeutic effects of its parent compound, Melperone. Its relatively low affinity for D2 receptors compared to other antipsychotics reduces the risk of extrapyramidal side effects, making it a valuable compound in psychiatric medicine .
Properties
Molecular Formula |
C16H22FNO2 |
|---|---|
Molecular Weight |
279.35 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one |
InChI |
InChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
InChI Key |
LCOHBSJSZNYNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[N+](CC1)(CCCC(=O)C2=CC=C(C=C2)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


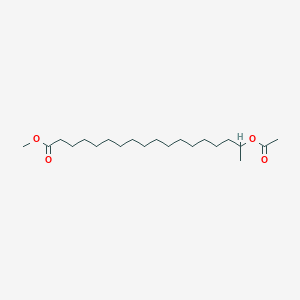
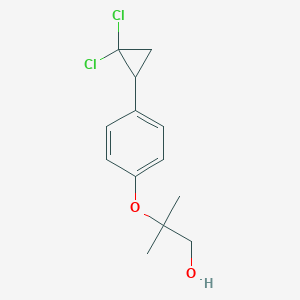

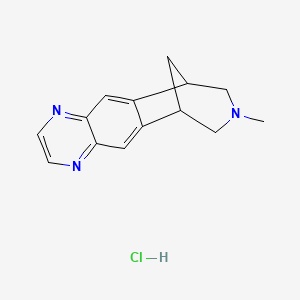
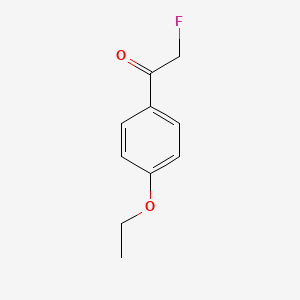
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
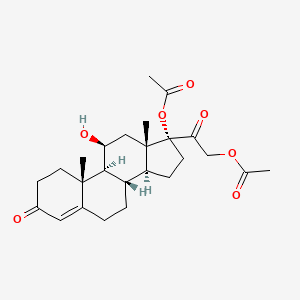

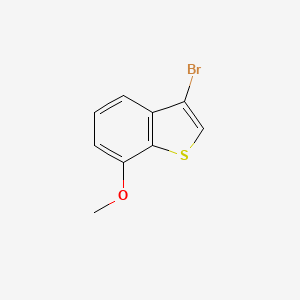

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
